molecular formula C29H29N5O4S B15040992 N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B15040992
M. Wt: 543.6 g/mol
InChI Key: LQLKAMWZQXQSNQ-NBOHISODSA-N
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Description

N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide is a complex organic compound characterized by its unique structure, which includes a triazole ring, phenyl groups, and a trimethoxyphenyl moiety

Preparation Methods

The synthesis of N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide typically involves multi-step organic reactionsIndustrial production methods would likely optimize these steps for scalability and efficiency, potentially using flow chemistry techniques to enhance reaction rates and yields .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can target the triazole ring or the hydrazide moiety.

    Substitution: The phenyl and trimethoxyphenyl groups can participate in electrophilic aromatic substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles for substitution reactions.

Scientific Research Applications

N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide has several scientific research applications:

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with molecular targets such as enzymes or receptors. The triazole ring and phenyl groups may facilitate binding to active sites, while the trimethoxyphenyl moiety could enhance the compound’s overall stability and reactivity. Pathways involved in its mechanism of action include inhibition of specific enzymes or disruption of cellular processes .

Comparison with Similar Compounds

Compared to other similar compounds, N’-[(1E,2E)-2-methyl-3-phenylprop-2-en-1-ylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide stands out due to its unique combination of structural features. Similar compounds include:

This compound’s distinct structure and reactivity make it a valuable subject of study in various scientific disciplines.

Properties

Molecular Formula

C29H29N5O4S

Molecular Weight

543.6 g/mol

IUPAC Name

N-[(E)-[(E)-2-methyl-3-phenylprop-2-enylidene]amino]-2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C29H29N5O4S/c1-20(15-21-11-7-5-8-12-21)18-30-31-26(35)19-39-29-33-32-28(34(29)23-13-9-6-10-14-23)22-16-24(36-2)27(38-4)25(17-22)37-3/h5-18H,19H2,1-4H3,(H,31,35)/b20-15+,30-18+

InChI Key

LQLKAMWZQXQSNQ-NBOHISODSA-N

Isomeric SMILES

C/C(=C\C1=CC=CC=C1)/C=N/NC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC

Canonical SMILES

CC(=CC1=CC=CC=C1)C=NNC(=O)CSC2=NN=C(N2C3=CC=CC=C3)C4=CC(=C(C(=C4)OC)OC)OC

Origin of Product

United States

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